REACTION_CXSMILES
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C(N(CC)CC)C.[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl:16][SiH:17]([Cl:19])[Cl:18]>>[CH2:8]([Si:17]([Cl:19])([Cl:18])[Cl:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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0.051 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0.63 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
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3.41 g
|
Type
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reactant
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Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The resulting mixture was distilled
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Name
|
|
Type
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product
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Smiles
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C(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |